molecular formula C17H18ClFN2O4 B8286509 Methyl-N-(3-[2-Chloro-6-Fluorophenyl]-5-Methylisoxazol-4-oyl)-5-Aminopentanoate

Methyl-N-(3-[2-Chloro-6-Fluorophenyl]-5-Methylisoxazol-4-oyl)-5-Aminopentanoate

Cat. No. B8286509
M. Wt: 368.8 g/mol
InChI Key: GWROHTRSSGUCKG-UHFFFAOYSA-N
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Patent
US06417193B1

Procedure details

Methyl-5-aminopentanoate hydrochloride (694 mg, 4.14 mmol) and 3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-oyl chloride (1.24 g, 4.52 mmol) were converted to 1.36 g of the title compound by the procedure of Preparation 10. (100%). EA calculated for: C17H18N2O4ClF: C, 55.37; H, 4.92; N, 7.60. Found: C, 55.44; H, 5.00; N, 7.52. MS(FD) m/z 368 (M+).
Quantity
694 mg
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4](=[O:10])[CH2:5][CH2:6][CH2:7][CH2:8][NH2:9].[Cl:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([F:18])[C:13]=1[C:19]1[C:23]([C:24](Cl)=[O:25])=[C:22]([CH3:27])[O:21][N:20]=1>>[CH3:2][O:3][C:4](=[O:10])[CH2:5][CH2:6][CH2:7][CH2:8][NH:9][C:24]([C:23]1[C:19]([C:13]2[C:14]([F:18])=[CH:15][CH:16]=[CH:17][C:12]=2[Cl:11])=[N:20][O:21][C:22]=1[CH3:27])=[O:25] |f:0.1|

Inputs

Step One
Name
Quantity
694 mg
Type
reactant
Smiles
Cl.COC(CCCCN)=O
Name
Quantity
1.24 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)F)C1=NOC(=C1C(=O)Cl)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(CCCCNC(=O)C=1C(=NOC1C)C1=C(C=CC=C1F)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.